molecular formula C26H40O8 B1649373 Glucosyl steviol CAS No. 64977-89-5

Glucosyl steviol

Cat. No.: B1649373
CAS No.: 64977-89-5
M. Wt: 480.6 g/mol
InChI Key: OQPOFZJZPYRNFF-CULFPKEHSA-N
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Description

Steviol-19-O-glucoside is a steviol glycoside, a type of diterpenoid glycoside found in the leaves of the Stevia rebaudiana plant. Steviol glycosides are known for their intense sweetness, which is significantly higher than that of sucrose. Steviol-19-O-glucoside is a metabolite in the biosynthesis pathway of steviol glycosides in Stevia rebaudiana . These compounds are widely used as natural sweeteners due to their non-caloric nature and stability under various conditions.

Biochemical Analysis

Biochemical Properties

Glucosyl steviol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved in the biosynthesis of this compound is UDP-glucosyltransferase (UGT), which catalyzes the transfer of glucose molecules to steviol, forming this compound . This glycosylation process enhances the solubility and stability of the compound. Additionally, this compound has been shown to interact with reactive oxygen species (ROS), acting as a potent scavenger and contributing to the cellular antioxidant network .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate glucose-induced insulin secretion, enhancing pancreatic β-cell function . This effect is particularly beneficial in managing diabetes-related metabolic disorders. Furthermore, this compound exhibits anti-inflammatory properties, which can help ameliorate inflammatory responses in cells .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors and enzymes, modulating their activity. For example, it has been found to inhibit certain enzymes involved in glucose metabolism, thereby regulating blood glucose levels . Additionally, this compound can influence gene expression by activating transcription factors that regulate genes involved in metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical properties over extended periods . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy. Long-term studies have demonstrated that this compound can have sustained beneficial effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as improving glucose homeostasis and reducing inflammation . At higher doses, some adverse effects, including toxicity, have been observed . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycosylation and enterohepatic circulation. The compound undergoes glycosylation in the cytoplasm, where UDP-glucosyltransferases add glucose molecules to steviol . Once ingested, this compound is metabolized by colonic bacteria, which remove the glucose units, leaving the steviol backbone. This steviol is then absorbed into the bloodstream, modified in the liver, and excreted as steviol glucuronide .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In humans, this compound is absorbed into the portal blood system and transported to the liver, where it undergoes glucuronidation . This process facilitates its excretion from the body. Additionally, this compound can modulate glucose transport in different cell types, influencing its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Studies have shown that this compound is associated with the endoplasmic reticulum and cytoplasm . The glycosylation process, which occurs in the cytoplasm, is essential for the biosynthesis and stability of this compound . This subcellular localization allows this compound to interact with various biomolecules, enhancing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of steviol-19-O-glucoside typically involves the extraction of steviol glycosides from Stevia rebaudiana leaves, followed by enzymatic or chemical glycosylation. The process begins with the extraction of steviol, which is then subjected to glycosylation using glucose donors such as uridine diphosphate glucose (UDP-glucose). Enzymes like glycosyltransferases facilitate the transfer of glucose to the steviol molecule, forming steviol-19-O-glucoside .

Industrial Production Methods: Industrial production of steviol-19-O-glucoside involves large-scale cultivation of Stevia rebaudiana plants, followed by extraction and purification of steviol glycosides. Advanced biotechnological methods, including metabolic engineering of microorganisms like Saccharomyces cerevisiae, have been developed to enhance the yield and efficiency of steviol glycoside production .

Chemical Reactions Analysis

Types of Reactions: Steviol-19-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various steviol glycoside derivatives with different glycosylation patterns, such as rebaudioside A, rebaudioside C, and stevioside .

Scientific Research Applications

Steviol-19-O-glucoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of steviol-19-O-glucoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Steviol-19-O-glucoside is unique among steviol glycosides due to its specific glycosylation pattern. Similar compounds include:

    Stevioside: Contains two glucose molecules linked to the steviol backbone.

    Rebaudioside A: Contains three glucose molecules, with a different glycosylation pattern compared to stevioside.

    Dulcoside A: Contains one glucose and one rhamnose molecule.

These compounds differ in their sweetness intensity, stability, and biological activities, making steviol-19-O-glucoside a distinct and valuable compound for various applications.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O8/c1-14-11-25-9-5-16-23(2,17(25)6-10-26(14,32)13-25)7-4-8-24(16,3)22(31)34-21-20(30)19(29)18(28)15(12-27)33-21/h15-21,27-30,32H,1,4-13H2,2-3H3/t15-,16+,17+,18-,19+,20-,21+,23-,24-,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPOFZJZPYRNFF-CULFPKEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40983540
Record name 1-O-(13-Hydroxy-18-oxokaur-16-en-18-yl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64977-89-5
Record name Glucosyl steviol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064977895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-(13-Hydroxy-18-oxokaur-16-en-18-yl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLUCOSYL STEVIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKD5UC898Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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